molecular formula C19H18F22 B12088711 Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- CAS No. 1980039-11-9

Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro-

Cat. No.: B12088711
CAS No.: 1980039-11-9
M. Wt: 664.3 g/mol
InChI Key: SPVNKWBIUJKFEP-UHFFFAOYSA-N
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Description

Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is a highly fluorinated hydrocarbon. This compound is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated hydrocarbons. Fluorinated hydrocarbons are known for their stability, resistance to degradation, and unique interactions with other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly fluorinated hydrocarbons like Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- typically involves multiple steps of fluorination. One common method is the direct fluorination of hydrocarbons using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods

In an industrial setting, the production of such compounds often involves the use of specialized reactors that can safely handle the exothermic nature of fluorination reactions. The process may also involve the use of catalysts to control the reaction rate and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Fluorinated hydrocarbons can undergo oxidation reactions, although the presence of fluorine atoms generally makes them more resistant to oxidation compared to non-fluorinated hydrocarbons.

    Reduction: Reduction reactions are less common for highly fluorinated compounds due to the strong carbon-fluorine bonds.

    Substitution: These compounds can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate or ozone can be used, although the reaction conditions need to be carefully controlled.

    Reducing Agents: Lithium aluminum hydride or other strong reducing agents may be used, but the reactions are typically less favorable.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of fluorinated alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon properties.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for use in medical imaging and diagnostics, particularly in fluorine-19 magnetic resonance imaging (MRI).

    Industry: Utilized in the development of high-performance lubricants and coatings due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism by which Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- exerts its effects is largely related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to chemical reactions. This stability is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s interactions with biological molecules and other substances are influenced by its hydrophobic nature and low surface energy.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane: Another highly fluorinated hydrocarbon with similar stability and resistance to degradation.

    Perfluorodecalin: Known for its use in oxygen transport and medical applications.

    Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.

Uniqueness

Nonadecane, 1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluoro- is unique due to its specific chain length and the distribution of fluorine atoms. This specific structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

1980039-11-9

Molecular Formula

C19H18F22

Molecular Weight

664.3 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,15,15,16,16,17,17,18,18,19,19,19-docosafluorononadecane

InChI

InChI=1S/C19H18F22/c20-10(21,12(24,25)14(28,29)16(32,33)18(36,37)38)8-6-4-2-1-3-5-7-9-11(22,23)13(26,27)15(30,31)17(34,35)19(39,40)41/h1-9H2

InChI Key

SPVNKWBIUJKFEP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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